1-(4-chlorophenyl)-2-(4-fluorophenyl)-5-methyl-1H-pyrrole
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Description
1-(4-Chlorophenyl)-2-(4-fluorophenyl)-5-methyl-1H-pyrrole (CFPFPMP) is a heterocyclic aromatic compound that has been studied extensively in recent years due to its potential applications in various fields of science. CFPFPMP has been found to exhibit unique properties that make it a promising candidate for a variety of applications, including drug synthesis, drug delivery, and biocatalysis.
Scientific Research Applications
Antimycobacterial Activity
One of the notable applications of derivatives of 1-(4-chlorophenyl)-2-(4-fluorophenyl)-5-methyl-1H-pyrrole is in the development of antimycobacterial agents. The synthesis and biological evaluation of these derivatives have shown promising activity against Mycobacterium tuberculosis, with some compounds exhibiting better activity than existing treatments like streptomycin and isoniazid. The modifications in the phenyl rings of the pyrrole nucleus were key to enhancing the lipophilic properties and, consequently, the antimycobacterial activity (Biava et al., 2008).
Material Science and Organic Electronics
Derivatives of 1-(4-chlorophenyl)-2-(4-fluorophenyl)-5-methyl-1H-pyrrole have also been investigated for their potential in organic electronics and material science. For instance, the study on fluorescent pH sensors constructed from heteroatom-containing luminogens, such as CP3E, demonstrates the utility of these compounds in developing responsive materials that can switch emissions based on the pH level. This property is particularly useful for creating chemosensors and fluorescent materials for various applications (Yang et al., 2013).
Structural and Crystallography Studies
The structural determination and crystallography of chain-functionalized pyrroles provide insight into the molecular configurations that are crucial for their biological activity and material properties. Understanding the crystal structure aids in designing compounds with desired physical and chemical characteristics for use in pharmaceuticals and materials science (Silva et al., 2012).
Weak Interactions and Molecular Properties
Research into the weak interactions within molecules containing the 1-(4-chlorophenyl)-2-(4-fluorophenyl)-5-methyl-1H-pyrrole structure has elucidated the importance of these interactions in determining the physical and chemical properties of the compounds. Studies like those on the (4-chlorophenyl)-(4-fluorophenyl)-(4-pyridyl) methanol have expanded our understanding of molecular interactions, contributing to the field of molecular design and synthesis (Choudhury et al., 2002).
Synthesis and Characterization of Derivatives
The synthesis and structural characterization of isostructural thiazoles incorporating 1-(4-chlorophenyl)-2-(4-fluorophenyl)-5-methyl-1H-pyrrole have provided valuable insights into the design of new compounds with potential applications in pharmaceuticals and materials science. These studies underscore the versatility and potential of such derivatives in various scientific and industrial applications (Kariuki et al., 2021).
properties
IUPAC Name |
1-(4-chlorophenyl)-2-(4-fluorophenyl)-5-methylpyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN/c1-12-2-11-17(13-3-7-15(19)8-4-13)20(12)16-9-5-14(18)6-10-16/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZERNHLUCJECCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-2-(4-fluorophenyl)-5-methyl-1H-pyrrole |
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